molecular formula C12H7NO3S B8311351 6-phenyl-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

6-phenyl-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

Cat. No.: B8311351
M. Wt: 245.26 g/mol
InChI Key: ZAFXSUMTLFTRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-1H-thieno[3,2-d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C12H7NO3S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

6-phenyl-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C12H7NO3S/c14-11-10-8(13-12(15)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H,(H,13,15)

InChI Key

ZAFXSUMTLFTRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)OC(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl-3-amino-5-phenylthiophene-2-carboxylate (0.25 g, 1.07 mmol) in water (6 mL) was reacted with potassium hydroxide (0.12 g, 2.14 mmol) at 90° C. for 24 hours. The reaction was cooled to 0° C. and phosgene (1.9M in toluene, 0.70 mL, 1.40 mmol) was added dropwise. After stirring at room temperature for 1 hour, the resulting solid was collected by filtration, washed with excess water and dried to give the title compound as a tan solid (0.175 g, 65%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Yield
65%

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